molecular formula C23H20O7 B1395253 3-(4-Methoxyphenoxy)-2-(4-(4-methoxyphenoxy)phenyl)-3-oxopropanoic acid CAS No. 70175-90-5

3-(4-Methoxyphenoxy)-2-(4-(4-methoxyphenoxy)phenyl)-3-oxopropanoic acid

Cat. No. B1395253
CAS RN: 70175-90-5
M. Wt: 408.4 g/mol
InChI Key: MBSQAPDFHUYSPC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains two methoxyphenoxy groups attached to a central phenyl group. The presence of the methoxyphenoxy groups suggests that this compound may have interesting chemical properties, as these groups are often found in biologically active molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a phenyl group with two methoxyphenoxy groups. This could potentially be achieved through a series of organic reactions, including Friedel-Crafts acylation and nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two methoxyphenoxy groups attached to a central phenyl group. The methoxy groups could potentially engage in hydrogen bonding, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the methoxyphenoxy groups. These groups are electron-donating, which means they could potentially increase the reactivity of the phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the methoxyphenoxy groups. These groups could potentially increase the compound’s solubility in organic solvents and decrease its solubility in water .

Scientific Research Applications

Synthesis and Copolymerization

  • The compound has been used in the synthesis and copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. These acrylates are synthesized through Knoevenagel condensation and copolymerized with styrene, indicating potential applications in polymer chemistry (Whelpley et al., 2022).

Antimicrobial Evaluation

  • Derivatives of this compound have been synthesized and evaluated for antimicrobial activities. This includes the creation of novel 1,3,4-thiadiazole derivatives, showcasing its potential in developing new antimicrobial agents (Noolvi et al., 2016).

Metabolism Study in Bacteria

  • It has been used to study the metabolism of lignin model compounds by bacteria such as Pseudomonas acidovorans. This research provides insights into the biodegradation of complex organic compounds, potentially relevant for environmental biotechnology (Vicuña et al., 1987).

Enzymatic Release Studies

  • Studies involving the enzymatic release of specific compounds from plant cell walls have utilized derivatives of this chemical. This could have implications in understanding plant biology and developing new biochemical methods (Bartolomé et al., 1997).

Novel Copolymers Creation

  • The compound has been a part of research in creating novel copolymers of styrene, indicating its role in advancing materials science and engineering (Kharas et al., 2016).

Antimycobacterial Agents Discovery

  • It's also been involved in the discovery of new antimycobacterial agents, highlighting its importance in medicinal chemistry and drug discovery (Ali & Shaharyar, 2007).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and potential biological activity .

properties

IUPAC Name

3-(4-methoxyphenoxy)-2-[4-(4-methoxyphenoxy)phenyl]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O7/c1-27-16-7-11-19(12-8-16)29-18-5-3-15(4-6-18)21(22(24)25)23(26)30-20-13-9-17(28-2)10-14-20/h3-14,21H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSQAPDFHUYSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)O)C(=O)OC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703509
Record name 3-(4-Methoxyphenoxy)-2-[4-(4-methoxyphenoxy)phenyl]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenoxy)-2-(4-(4-methoxyphenoxy)phenyl)-3-oxopropanoic acid

CAS RN

70175-90-5
Record name 3-(4-Methoxyphenoxy)-2-[4-(4-methoxyphenoxy)phenyl]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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